molecular formula C11H15N3O2 B1596934 6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid CAS No. 889957-83-9

6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Cat. No. B1596934
CAS RN: 889957-83-9
M. Wt: 221.26 g/mol
InChI Key: UMKVSPPNHLWAEO-UHFFFAOYSA-N
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Description

“6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 6-(Piperidino)nicotinic acid .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid has been synthesized and their structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR) and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The molecular electrostatic potential and frontier molecular orbitals of the compounds were further studied using DFT .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in various studies. For example, the reference standard N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its demethylated precursor were synthesized from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.24 and a melting point of 209-213 °C .

Scientific Research Applications

1. Supramolecular Synthons in Crystal Engineering

6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid is relevant in the study of supramolecular synthons, particularly in crystal engineering. The carboxylic acid group in such compounds forms specific hydrogen bonds, influencing the self-assembly and crystal structures of pyridine and pyrazine carboxylic acids. This is crucial for developing strategies in crystal engineering (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).

2. Angiotensin II Antagonism

Compounds similar to this compound have shown potential as angiotensin II antagonists. This application is significant in developing treatments for conditions like hypertension. The compound's structure plays a critical role in its potency and bioavailability, highlighting the importance of chemical modifications in drug discovery (M. Winn et al., 1993).

3. Tridentate Ligands in Coordination Chemistry

The compound serves as a basis for synthesizing tridentate ligands, which are used in forming complexes with the fac-{Re(CO)3}+ core. These ligands and their complexes have various coordination geometries, contributing to the field of coordination chemistry and its applications in catalysis and materials science (Lihui Wei et al., 2004).

4. Anticancer and Anti-inflammatory Agents

Derivatives of this compound have been explored as potential anticancer and anti-5-lipoxygenase agents. This highlights its role in synthesizing compounds with significant biological activity, contributing to the development of new therapeutic agents (A. Rahmouni et al., 2016).

5. In Vivo Metabolism Studies

The compound's related derivatives have been studied for their in vivo metabolism, which is critical in understanding the pharmacokinetics of potential drug candidates. This research can inform the development of more effective and safer pharmaceuticals (T. Uno et al., 1993).

6. Histamine H4 Receptor Ligands

Research into 2-aminopyrimidine derivatives, related to this compound, has led to the development of potent ligands for the histamine H4 receptor. These findings are significant in treating inflammatory diseases and pain management (R. Altenbach et al., 2008).

7. Nucleophilic Aromatic Substitution Reactions

The compound's structural characteristics influence nucleophilic aromatic substitution reactions. This is important in synthetic organic chemistry, particularly for designing regioselective synthesis strategies (P. Bach et al., 2012).

8. Structural Characterization in Analgesic Development

The structural characterization of analogs of this compound aids in developing analgesic drugs. The crystal structure analysis is vital for understanding the relationship between molecular structure and pharmacological activity (Z. Karczmarzyk, W. Malinka, 2008).

properties

IUPAC Name

6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-7-14(5-4-12-8)10-3-2-9(6-13-10)11(15)16/h2-3,6,8,12H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVSPPNHLWAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378095
Record name 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889957-83-9
Record name 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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